molecular formula C7H8N2O2 B044966 5-Acetyl-4-methylpyrimidin-2(1H)-one CAS No. 113246-41-6

5-Acetyl-4-methylpyrimidin-2(1H)-one

Cat. No.: B044966
CAS No.: 113246-41-6
M. Wt: 152.15 g/mol
InChI Key: MNKYGEOXVDIMHG-UHFFFAOYSA-N
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Description

5-Acetyl-4-methylpyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-methylpyrimidin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the pyrimidine ring.

Scientific Research Applications

5-Acetyl-4-methylpyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyrimidin-2(1H)-one: Lacks the acetyl group at position 5.

    5-Acetylpyrimidin-2(1H)-one: Lacks the methyl group at position 4.

    5-Methylpyrimidin-2(1H)-one: Lacks the acetyl group at position 5.

Uniqueness

5-Acetyl-4-methylpyrimidin-2(1H)-one is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity. These functional groups influence the compound’s stability, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-acetyl-6-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-6(5(2)10)3-8-7(11)9-4/h3H,1-2H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKYGEOXVDIMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC(=O)N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462907
Record name 5-Acetyl-4-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113246-41-6
Record name 5-Acetyl-4-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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